

In-Depth Technical Guide: 4-N-methyl-5-nitropyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-N-methyl-5-nitropyrimidine-2,4-diamine

Cat. No.: B189754

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CAS Number: 5096-83-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-N-methyl-5-nitropyrimidine-2,4-diamine**, a substituted nitropyrimidine of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound, this guide leverages information from structurally similar molecules to provide a representative understanding of its synthesis, potential biological activities, and relevant experimental protocols.

Chemical Properties

Property	Value	Source
CAS Number	5096-83-3	Internal Verification
Molecular Formula	C ₅ H ₇ N ₅ O ₂	Calculated
Molecular Weight	169.14 g/mol	Calculated
IUPAC Name	N ⁴ -methyl-5-nitro-2,4-pyrimidinediamine	IUPAC Nomenclature
Canonical SMILES	CNC1=NC(=NC=C1--INVALID-LINK--[O-])N	Calculated

Synthesis

A plausible synthetic route for **4-N-methyl-5-nitropyrimidine-2,4-diamine** can be conceptualized based on established methods for the synthesis of substituted 2,4-diaminopyrimidines and N-methylation of amines. A representative two-step synthesis is outlined below.

Experimental Protocol: Synthesis of 4-N-methyl-5-nitropyrimidine-2,4-diamine (Analog-Based)

This protocol is a representative procedure based on the synthesis of similar N-substituted 2,4-diamino-5-nitropyrimidines.

Step 1: Synthesis of 2,4-diamino-5-nitropyrimidine

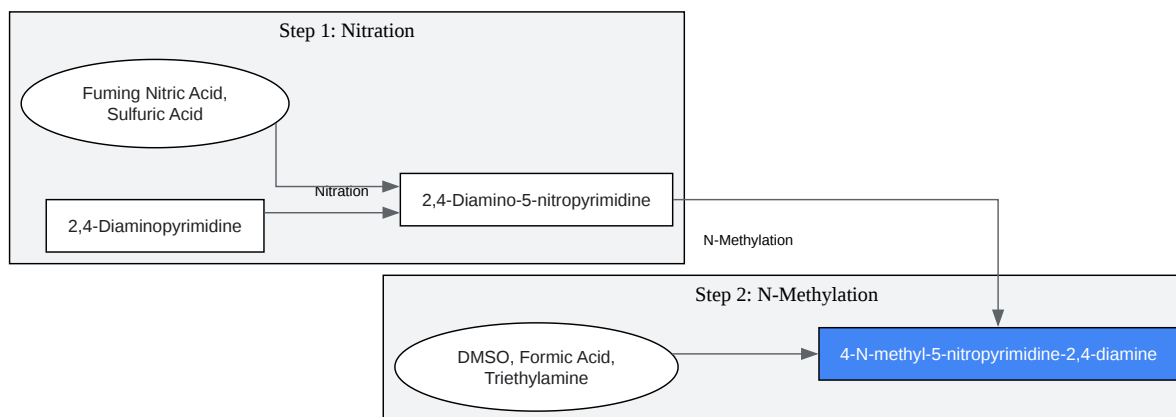
A common precursor, 2,4-diamino-5-nitropyrimidine, can be synthesized via the nitration of 2,4-diaminopyrimidine.

- Materials: 2,4-diaminopyrimidine, Fuming Nitric Acid, Sulfuric Acid, Ice.
- Procedure:
 - To a stirred solution of sulfuric acid, cooled in an ice bath, slowly add 2,4-diaminopyrimidine.
 - Maintain the temperature below 10°C and add fuming nitric acid dropwise.
 - After the addition is complete, continue stirring at low temperature for 2-3 hours.
 - Carefully pour the reaction mixture onto crushed ice.
 - Neutralize the solution with a suitable base (e.g., ammonium hydroxide) to precipitate the product.
 - Filter the solid, wash with cold water, and dry under vacuum to yield 2,4-diamino-5-nitropyrimidine.

Step 2: N-methylation of 2,4-diamino-5-nitropyrimidine

A general method for the N-methylation of amines using dimethyl sulfoxide (DMSO) and formic acid can be adapted for this step.^{[1][2]}

- Materials: 2,4-diamino-5-nitropyrimidine, Dimethyl Sulfoxide (DMSO), Formic Acid, Triethylamine.
- Procedure:
 - In a pressure tube, combine 2,4-diamino-5-nitropyrimidine, formic acid, and triethylamine.
 - Bubble argon through the mixture for 15 minutes.
 - Add DMSO to the mixture.
 - Seal the pressure tube and heat at a suitable temperature (e.g., 150°C) for 12-48 hours. Caution: Pressure will build up.
 - After cooling to room temperature, basify the reaction mixture with a NaOH solution.
 - Extract the product with an organic solvent (e.g., CH₂Cl₂).
 - Wash the organic layers with brine and dry over anhydrous sodium sulfate.
 - Remove the solvent under reduced pressure and purify the crude product by a suitable method (e.g., column chromatography) to obtain **4-N-methyl-5-nitropyrimidine-2,4-diamine**.



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Proposed synthesis workflow for **4-N-methyl-5-nitropyrimidine-2,4-diamine**.

Potential Biological Activity and Mechanism of Action

While specific biological data for **4-N-methyl-5-nitropyrimidine-2,4-diamine** is not readily available, the activities of related 2,4-diaminopyrimidine and nitro-heterocyclic compounds suggest several potential areas of interest for researchers.

Inhibition of Dihydrofolate Reductase (DHFR)

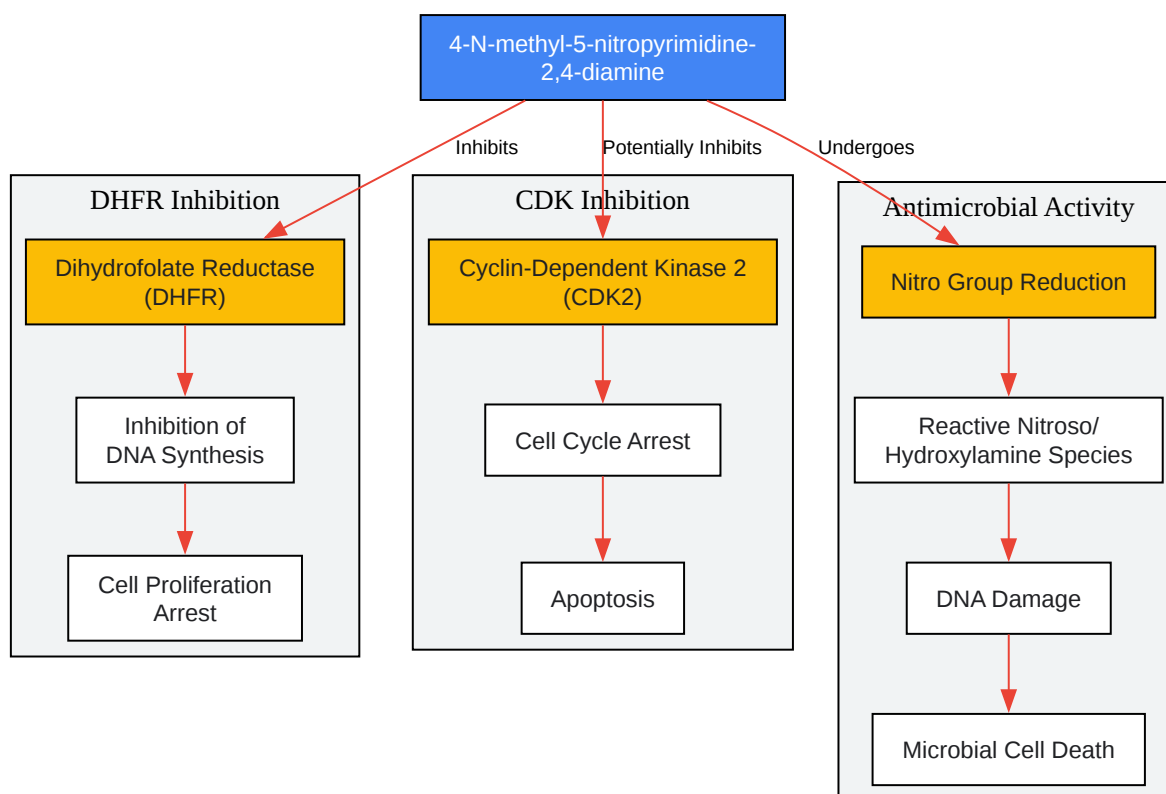
Substituted 2,4-diaminopyrimidines are a well-known class of dihydrofolate reductase (DHFR) inhibitors.[3][4] DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and some amino acids. Inhibition of DHFR can disrupt DNA synthesis and cell proliferation, making it a target for antimicrobial and anticancer agents.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Certain N²-substituted 2,4-diamino-5-nitrosopyrimidines have been identified as potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2).[5] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, representing a potential strategy for cancer therapy.

Antimicrobial Activity via DNA Damage

Nitro-heterocyclic compounds are known to exert antimicrobial effects through a mechanism involving the reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates. These reactive species can damage cellular macromolecules, with DNA being a primary target.[6] This can lead to mutations and cell death in susceptible microorganisms.



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Potential mechanisms of action for **4-N-methyl-5-nitropyrimidine-2,4-diamine**.

Representative Experimental Protocols

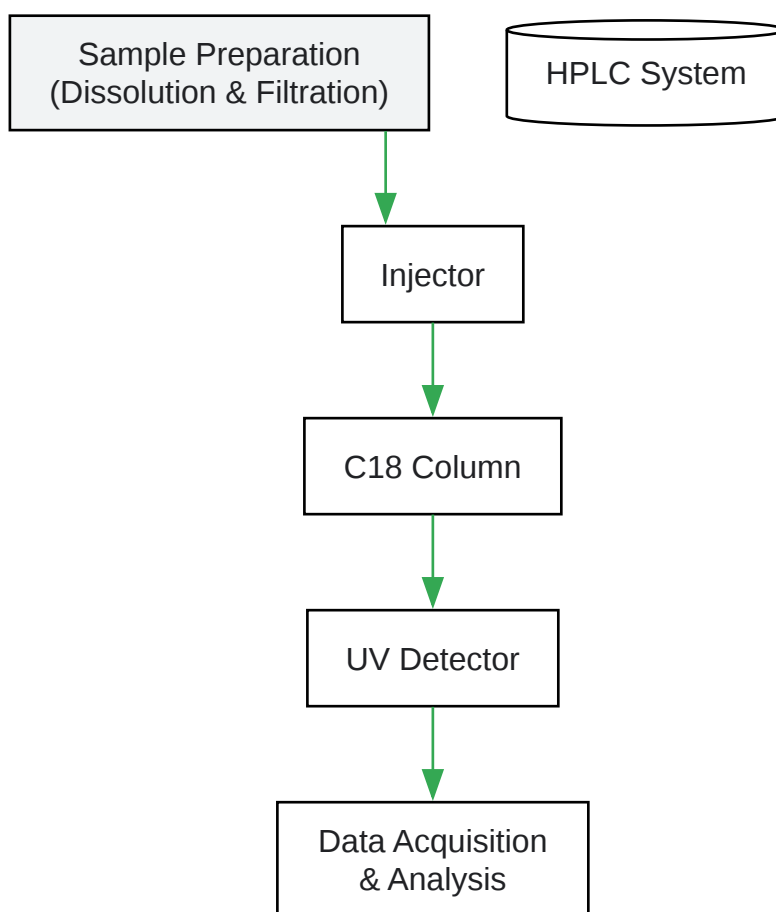
High-Performance Liquid Chromatography (HPLC) for Purity Assessment (Analog-Based)

This protocol is adapted from a validated method for the analysis of nitroaromatic compounds and can be used as a starting point for developing a specific method for **4-N-methyl-5-nitropyrimidine-2,4-diamine**.^[7]

Parameter	Condition
Column	C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
Flow Rate	1.0 mL/min
Detection	UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound)
Injection Volume	10 µL
Column Temperature	Ambient or controlled (e.g., 25°C)

Sample Preparation:

- Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
- Prepare working standards by diluting the stock solution with the mobile phase to desired concentrations.
- Filter all solutions through a 0.45 µm syringe filter before injection.



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General workflow for HPLC analysis.

Conclusion

4-N-methyl-5-nitropyrimidine-2,4-diamine is a compound with potential for further investigation in drug discovery, particularly in the areas of antimicrobial and anticancer research. While specific data for this molecule is limited, the information available for related compounds provides a strong foundation for future studies. The synthetic and analytical methods outlined in this guide, although based on analogs, offer practical starting points for researchers. Further investigation into the biological activities and mechanisms of action of this specific compound is warranted to fully elucidate its therapeutic potential.

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- To cite this document: BenchChem. [In-Depth Technical Guide: 4-N-methyl-5-nitropyrimidine-2,4-diamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b189754#4-n-methyl-5-nitropyrimidine-2-4-diamine-cas-number-lookup>]

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